molecular formula C11H13FN2O2 B1471291 2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one CAS No. 1785595-91-6

2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

Cat. No. B1471291
M. Wt: 224.23 g/mol
InChI Key: LEYKQBSZDAEUHK-UHFFFAOYSA-N
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Description

The compound “2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one” is likely to be an organic compound containing a benzoxazepine ring, which is a seven-membered heterocyclic ring with one oxygen and one nitrogen atom. The presence of a fluorine atom and an amino group could potentially influence its reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a benzoxazepine ring, a fluorine atom at the 7-position of the ring, and an amino group attached to a two-carbon chain that is also attached to the ring. The exact three-dimensional structure and stereochemistry would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazepine ring, the fluorine atom, and the amino group. The electron-withdrawing nature of the fluorine atom could make the compound more reactive towards nucleophilic attack, while the amino group could participate in various reactions such as acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. The presence of the fluorine atom could influence its polarity and hence its solubility in different solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, especially given the presence of the fluorine atom .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and biological activity in more detail. It could potentially have applications in areas such as medicinal chemistry, given the biological activity of many benzoxazepine derivatives .

properties

IUPAC Name

2-amino-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-1-2-10-8(5-9)7-14(3-4-16-10)11(15)6-13/h1-2,5H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYKQBSZDAEUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CN)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 2
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 3
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 4
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 6
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

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